molecular formula C24H21ClN4OS B11970669 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11970669
M. Wt: 449.0 g/mol
InChI Key: NRFQWFQPMBNWFP-WPWMEQJKSA-N
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Description

This compound is a benzimidazole-based derivative characterized by a 2-chlorobenzyl group at the N1 position of the benzimidazole core, a sulfanyl (-S-) linkage to an acetohydrazide moiety, and an (E)-configured phenylethylidene substituent on the hydrazide group . The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C24H21ClN4OS

Molecular Weight

449.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4OS/c1-17(18-9-3-2-4-10-18)27-28-23(30)16-31-24-26-21-13-7-8-14-22(21)29(24)15-19-11-5-6-12-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b27-17+

InChI Key

NRFQWFQPMBNWFP-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position .

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, particularly its potential to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (Reference) Substituent on Benzimidazole Hydrazide Substituent Molecular Weight Notable Properties or Activities
Target Compound (2-chlorobenzyl) 2-chlorobenzyl (E)-1-phenylethylidene 448.97 High lipophilicity; potential anti-inflammatory activity (inferred from analogs)
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-... (Positional isomer) 4-chlorobenzyl (E)-1-phenylethylidene 448.97 Altered steric/electronic effects due to para-Cl substitution; may affect target binding
N′-[(E)-(4-Fluorophenyl)methylene] derivative 2-chlorobenzyl 4-fluorophenyl 437.88 Electron-withdrawing F substituent; may enhance metabolic stability
N′-[(E)-(4-Dimethylaminophenyl)methylene] derivative 2-chlorobenzyl 4-(dimethylamino)phenyl 467.0 Electron-donating NMe₂ group; potential solubility improvement
N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylene] derivative 2-chlorobenzyl 3-ethoxy-4-hydroxyphenyl 493.97 Polar substituents; possible antioxidant or anti-inflammatory effects
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-(2-oxoindol-3-yl) derivative 4-chlorobenzyl 2-oxoindol-3-yl 465.94 Heterocyclic substituent; potential kinase inhibition or DNA interaction

Key Findings:

Substituent Position Effects: The 2-chlorobenzyl vs. 4-chlorobenzyl substitution (as in ) alters steric and electronic profiles. The 4-fluorophenyl derivative () introduces a smaller, electronegative group, which could enhance metabolic stability compared to bulkier substituents .

The 3-ethoxy-4-hydroxyphenyl substituent () combines hydrophobicity (ethoxy) and hydrogen-bonding capacity (hydroxyl), suggesting dual roles in membrane penetration and target engagement .

Biological Activity Trends :

  • Benzimidazole derivatives with aromatic hydrazide substituents (e.g., phenylethylidene, fluorophenyl) have demonstrated moderate to significant anti-inflammatory activity in carrageenan-induced edema models (inferred from ).
  • The 2-oxoindol-3-yl derivative () represents a structural shift toward heterocyclic systems, which are often associated with kinase inhibition or apoptosis induction in cancer cells .

Research Implications and Gaps

  • Synthetic Accessibility : Most analogs are synthesized via condensation of hydrazides with aldehydes/ketones, as seen in and . The target compound likely follows a similar route, enabling scalable production .
  • Pharmacological Potential: While anti-inflammatory and anticancer activities are suggested for related compounds (), specific mechanistic studies on the target compound are lacking. Priority should be given to in vitro assays (e.g., COX inhibition, cytotoxicity screening).
  • Structure-Activity Relationship (SAR) : Systematic studies are needed to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity. For instance, electron-withdrawing groups (Cl, F) may enhance stability, while electron-donating groups (NMe₂) improve solubility .

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